4-Methylundecane

Beschreibung

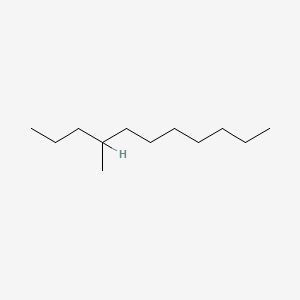

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMXZGDUJVOTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334357 | |

| Record name | 4-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-69-0 | |

| Record name | 4-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context in Chemical Sciences Research

In the realm of chemical sciences, 4-methylundecane serves as a valuable reference compound, particularly in analytical chemistry. Its well-defined physical and chemical properties are instrumental for the calibration and validation of analytical methods like gas chromatography (GC) and mass spectrometry (MS). The branched structure of this compound influences its physical characteristics, such as boiling point and chromatographic retention times, distinguishing it from its linear counterpart, undecane, and other isomers.

As a saturated hydrocarbon, this compound undergoes typical alkane reactions, including combustion, halogenation, and thermal cracking. smolecule.com These reactions are fundamental in various industrial and petrochemical processes. smolecule.com While its direct application in material science is not yet extensively explored, its hydrophobic nature suggests potential for research into lubricants and coatings. smolecule.com

| Property | Value |

| CAS Number | 2980-69-0 |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.34 g/mol |

| Boiling Point | 209.2ºC at 760 mmHg |

| Flash Point | 61ºC |

| Density | 0.75g/cm3 |

| Water Solubility | 0.09742 mg/L @ 25 °C (est) |

| Data sourced from multiple chemical databases. thegoodscentscompany.comsimsonpharma.comanaxlab.com |

Interdisciplinary Relevance in Environmental and Biological Studies

Endogenous Presence and Metabolic Contexts in Organisms

The chemical compound this compound has been detected in both animal and plant species, suggesting its involvement in various biological processes.

The human volatilome, which consists of volatile organic compounds present in exhaled breath, is a subject of increasing research for its potential in non-invasive disease diagnosis.

Volatile organic compounds (VOCs) in exhaled breath can provide a snapshot of the body's metabolic state. researchgate.net The compound this compound has been identified as one of these VOCs. researchgate.netnih.govnih.gov Its presence in breath has led to investigations into its utility as a potential biomarker for various health conditions. researchgate.netnih.gov For instance, research has explored the VOC profiles, including this compound, in the breath of individuals to distinguish between healthy and diseased states. mdpi.com

Studies have suggested a link between the levels of this compound in exhaled breath and specific health conditions. For example, it has been investigated as a potential biomarker in the breath of patients with multiple sclerosis and certain types of cancer. acs.orgfrontiersin.org In a study on multiple sclerosis, 5-methyl-undecane (an isomer of this compound) was one of the VOCs used to discriminate between patients and healthy controls with notable sensitivity and accuracy. acs.org Another study identified 4-methyl octane (B31449), a related compound, as a potential biomarker for colorectal cancer, with its concentration decreasing in patients. mdpi.comfrontiersin.org Additionally, 3,6-methylundecane was part of a seven-VOC signature identified in the breath of COVID-19 patients. ersnet.org

Table 1: Research on this compound as a Potential Biomarker

| Health Condition Investigated | Key Findings | Reference |

|---|---|---|

| Multiple Sclerosis | 5-Methyl-undecane was a key VOC for discriminating between patients and healthy individuals. | acs.org |

| Colorectal Cancer | 4-Methyl octane levels were found to be decreased in patients. | mdpi.comfrontiersin.org |

Plants release a wide array of volatile organic compounds for various purposes, including defense, communication, and attracting pollinators.

The presence of this compound has been documented in the volatile profiles of several medicinal and aromatic plants. Gas chromatography-mass spectrometry (GC-MS) analyses have identified this compound in species such as Artemisia argyi, Isodon rugosus, and Ludwigia stolonifera. mdpi.comd-nb.infoacs.orgresearchgate.net In Isodon rugosus, this compound was one of 57 compounds identified in the ethyl acetate (B1210297) extract. d-nb.inforesearchgate.net Similarly, it was detected in both the aerial parts and roots of the aquatic plant Ludwigia stolonifera. acs.orgresearchgate.net

Table 2: Detection of this compound in Plant Species

| Plant Species | Part(s) where Detected | Analytical Method | Reference |

|---|---|---|---|

| Artemisia argyi | Leaves | GC-MS | mdpi.com |

| Isodon rugosus | Not specified (ethyl acetate extract) | GC-MS | d-nb.inforesearchgate.net |

Environmental factors can significantly alter the volatile emissions of plants. Studies have shown that stressors like ultraviolet-B (UV-B) radiation can lead to changes in the production and release of VOCs. nih.govnih.gov In Artemisia argyi, for instance, exposure to UV-B radiation was found to upregulate the synthesis of several volatile compounds, including this compound. mdpi.com This suggests a role for this compound in the plant's response to environmental stress, potentially as part of its defense mechanism. mdpi.com

Plant Volatile Emissions and Ecophysiological Studies

Presence in Agri-Food Processing Volatilome Research (e.g., Yellow Tea)

Volatilome research, the study of the complete set of volatile organic compounds (VOCs) produced by an organism or system, has identified this compound in various food products. Notably, it is a component of the aroma profile of yellow tea. During the yellowing process of tea, the concentration of this compound can fluctuate depending on environmental conditions such as temperature and humidity. For instance, in one study, its levels showed a gradual increase at 30°C with 70% humidity, while at higher temperatures and humidity (40°C with 90% humidity and 50°C with 50% humidity), it initially increased and then decreased. mdpi.com This compound has also been noted in other food-related research, including studies on chickpeas and meat processing. scholarena.commeatscience.orgmdpi.com

Microbial Biogeochemistry and Interactions

Association with Fungal and Bacterial Communities in Ecological Systems (e.g., Rice Grain Ecosystems)

The presence and interactions of microbial communities can significantly influence the chemical profile of an ecosystem. In rice grain storage, the composition of volatile compounds is closely linked to the microbial community present. Research has shown that this compound is among the volatile compounds that can be associated with the inhibition of certain fungal species. nih.gov Specifically, it has been suggested to have a negative effect on the fungus Alternaria in stored rice grains. nih.gov This indicates a potential role for this compound in the complex chemical interplay between different microorganisms within a specific environment.

Insect Chemical Ecology and Semiochemical Research

Detection in Cuticular Hydrocarbon Profiles of Arthropods (e.g., Acheta domesticus, Pachycondyla analis)

Cuticular hydrocarbons (CHCs) are a critical component of the outer layer of insects, primarily serving to prevent water loss but also playing a crucial role in chemical communication. nih.gov The composition of these CHC profiles is often species-specific and can even vary between colonies of the same species. d-nb.info this compound has been identified as a component of the CHC profile in various arthropods. For example, it has been detected in the house cricket, Acheta domesticus. researchgate.net Furthermore, it is part of the complex mixture of alkanes, alkenes, and methyl-branched alkanes found on the cuticle of the African termite raiding ant, Pachycondyla analis. antwiki.orgresearchgate.netnih.gov

Natural Product Chemistry and Discovery

The branched-chain alkane, this compound, has been identified as a volatile organic compound in a variety of botanical and algal sources. Its discovery in these natural systems is a result of advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within complex mixtures of volatile compounds.

Neem Seed Oil (Azadirachta indica)

Research into the chemical composition of Neem seed oil has led to the identification of this compound as one of its volatile constituents. In a 2023 study focused on the extraction and chemical characterization of Neem seed oil, a total of 34 volatile compounds were detected using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. researchgate.net Among these, this compound was successfully identified. researchgate.netresearcher.liferesearchgate.net This finding is significant as many of the volatile hydrocarbons present in plant extracts, including branched alkanes, are noted for their potential contributions to the antimicrobial properties of the oils. researchgate.net

Algae

This compound has also been detected in several species of algae, ranging from macroalgae to microalgae. A review of volatile compounds in edible seaweed identified this compound in the red alga Porphyra umbilicalis. In a detailed analysis of the green alga Capsosiphon fulvescens, this compound was identified among 208 volatile compounds detected using static vacuum simultaneous distillation–extraction (V-SDE) and conventional SDE methods. researchgate.net

Furthermore, studies on microalgae for biofuel production have also reported the presence of this compound. In an investigation of lipid production in four microalgal strains (Chlorella sp., Scenedesmus sp., Chlorococcum sp., and Botryococcus sp.), GC-MS analysis of the transesterified lipids revealed the presence of several saturated hydrocarbons, including this compound. ipindexing.com It was also identified in mutants of Euglena gracilis, a green microalga. preprints.org

Other Botanical Sources

Beyond neem and algae, this compound has been isolated from other plant species. In a 2017 study on the medicinal plant Isodon rugosus, an ethyl acetate extract of the aerial parts was analyzed by GC-MS, leading to the identification of this compound. d-nb.infonih.gov Similarly, volatile profiling of the aquatic herbal plant Ludwigia stolonifera using volatile solvent extraction (VSE-GC-MS/MS) detected this compound in both the aerial parts and roots. acs.org Research on Artemisia argyi leaves also identified this compound as one of the volatile compounds that increased under UVB irradiation. mdpi.com

The following tables summarize the research findings regarding the isolation and identification of this compound from various botanical and algal extracts.

Table 1: Identification of this compound in Botanical and Algal Extracts

| Source Organism | Plant/Algae Part | Extraction/Analysis Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Azadirachta indica (Neem) | Seed Oil | HS-SPME/GC-MS | Identified as one of 34 volatile compounds. | researchgate.netresearcher.liferesearchgate.net |

| Porphyra umbilicalis (Red Alga) | Not Specified | Review of various methods | Listed as an identified volatile compound. | |

| Capsosiphon fulvescens (Green Alga) | Whole Alga | V-SDE, SDE, GC-MS | Identified among 208 volatile compounds. | researchgate.net |

| Chlorella sp., Scenedesmus sp., Chlorococcum sp., Botryococcus sp. (Microalgae) | Whole Cells | GC-MS | Detected as a saturated hydrocarbon after lipid transesterification. | ipindexing.com |

| Euglena gracilis (Green Microalga) | Whole Cells | Not Specified | Identified in mutant strains. | preprints.org |

| Isodon rugosus | Aerial Parts | GC-MS | Identified in the ethyl acetate extract. | d-nb.infonih.gov |

| Ludwigia stolonifera | Aerial Parts and Roots | VSE-GC-MS/MS (B15284909) | Detected in hexane (B92381) extracts of both plant parts. | acs.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Environmental Presence and Dynamics

Atmospheric and Terrestrial Occurrence

The detection of 4-Methylundecane in both the air and soil highlights its mobility and persistence in terrestrial environments.

This compound has been identified as a volatile organic compound (VOC) in ambient air through various monitoring studies. In a study involving 115 participants, this compound was detected in the ambient room air of the subjects' homes, with a recorded occurrence in 38% of the samples analyzed. nih.gov Further research using an unmanned aerial vehicle (UAV) platform equipped with sensing and sampling systems to measure air pollutants in an industrial zone also quantified this compound. copernicus.org The compound was detected at multiple sampling sites within the industrial area, with concentrations varying by location. copernicus.org It has also been identified as one of several VOCs in the air of a model house, which was ventilated with air from an adjoining laboratory. aidic.it

Table 1: Detection of this compound in Atmospheric Monitoring Studies

| Study Focus | Location/Environment | Detection Method | Key Findings | Source(s) |

|---|---|---|---|---|

| Exhaled Breath & Environmental Factors | Ambient Room Air (115 subjects) | GC-MS after preconcentration | Detected in 38% of ambient air samples. | nih.gov |

| Air Pollutant Measurement in Industrial Zone | Industrial Zone (Multiple Sites) | TD-GC/MS (B15284909) | Qualitatively and quantitatively analyzed as part of 72 chemical species. | copernicus.org |

The presence of this compound is frequently noted in soil and groundwater at sites contaminated with petroleum products and industrial waste. For instance, soil sampling at a former dry well at a service center in Woodside, New York, identified this compound as a semi-volatile organic compound at a concentration of 2,870 J µg/kg. ny.gov

Studies analyzing crude oil-contaminated soil have also successfully identified this compound. One comparative study highlighted that headspace solid-phase microextraction (SPME) coupled with GC-MS was effective in detecting the compound in soil contaminated by a crude oil spill two years after the incident. oup.com Another investigation focusing on VOCs at a contaminated site detected this compound in a drinking-water well. sciencebeingjournal.com Similarly, in-borehole gas monitoring at a marine terminal in the United States identified this compound as one of the VOCs present, indicating its release into the subsurface environment from industrial activities. ntou.edu.tw

Table 2: Presence of this compound in Contaminated Terrestrial Environments

| Site Type | Sample Matrix | Detection Method | Reported Concentration / Finding | Source(s) |

|---|---|---|---|---|

| Former Industrial Dry Well | Soil | - | 2,870 J µg/kg | ny.gov |

| Crude Oil Spill Site | Soil | Headspace SPME–GC–MS | Detected in soil two years after a spill. | oup.comscispace.com |

| Contaminated Site | Drinking-water well | TD/GC-MS | Identified with a peak area of 2.61E+08. | sciencebeingjournal.com |

Detection in Ambient Air and Atmospheric Monitoring Research

Aquatic Environmental Distribution

In aquatic systems, this compound has been detected in relation to industrial emissions and, increasingly, in the context of plastic pollution.

Research conducted at a marine terminal in the United States involved monitoring VOCs using in-borehole gas monitors to assess contamination. ntou.edu.tw This study successfully identified this compound in the collected samples, confirming its presence in the environment surrounding marine industrial activities where spillage and leakage of fuels and solvents can occur. ntou.edu.tw The presence of such compounds is a concern due to their potential to contaminate soil and groundwater near these facilities. ntou.edu.tw

This compound has been linked to plastic materials, both as a volatile compound released from packaging and as a chemical associated with microplastics in aquatic environments. Research has shown that this compound is a compound found in polystyrene. frontiersin.orgau.dkresearchgate.net A study investigating VOCs emitted from various food packaging materials detected 4-methyl-undecane being released from micro-perforated polypropylene/polyamide (MP-PP/PA) packaging. au.dkresearchgate.net

Furthermore, its association with microplastics has been highlighted in ecotoxicological studies. In research assessing the impact of a microplastic mixture (polyethylene, polyamide, and polypropylene) on the early life-stages of Atlantic cod, this compound was identified as one of the compounds present in the water used for the exposure experiments. unit.nontnu.no This indicates that the compound can leach from microplastics into the aquatic environment. unit.nontnu.no

Table 3: Association of this compound with Plastics and Packaging

| Research Area | Material/Source | Study Details | Key Finding | Source(s) |

|---|---|---|---|---|

| VOCs from Packaging | Polystyrene (PS) | Literature review within packaging study | This compound was previously found in polystyrene samples. | frontiersin.orgau.dkresearchgate.net |

| VOCs from Packaging | Micro-perforated polypropylene/polyamide (MP-PP/PA) | SPME-GC/MS analysis of emissions from packaging material. | 4-methyl-undecane was detected as a volatile compound released from the packaging. | au.dkresearchgate.net |

Identification in Marine Terminal Emissions Research

Environmental Fate and Transport Research

The environmental fate of this compound is governed by its physicochemical properties as a C12 isoalkane and its interactions within various environmental compartments. As a constituent of "Hydrocarbons, C10-C12, isoalkanes, <2% aromatics," its fate is considered as part of this larger group. europa.eu While specific biodegradation kinetic studies for this compound are not widely available, research on similar hydrocarbons shows that persistence is not always well-correlated with properties like hydrophobicity or volatility. concawe.eu

Evidence suggests that this compound can be involved in biological processes. It has been identified as a saturated hydrocarbon component in certain species of microalgae being investigated for biofuel production. ipindexing.com Additionally, volatile profiling of the aquatic plant Ludwigia stolonifera, a species known for its role in water bioremediation, detected 4-methyl-undecane in its aerial parts and roots. acs.orgacs.org The presence of this compound in these organisms suggests it can be taken up from the environment and potentially metabolized or bioaccumulated. The ECHA registration dossier for the substance group it belongs to includes endpoints for terrestrial bioaccumulation, although specific study results are not provided. europa.eu

Abiotic Transformation Processes in Natural Systems (e.g., Photodegradation in Petroleum Weathering)

The abiotic transformation of this compound, a branched-chain alkane, is primarily influenced by processes that affect petroleum hydrocarbons in the environment. When crude oil is spilled, it undergoes a series of physical and chemical changes known as weathering. Photodegradation, driven by sunlight, is a significant component of this process, particularly for compounds on the soil surface or in the upper layers of water. econference.io

Research on the photodegradation of crude oil in soil has shown that the process plays an important role in the natural attenuation of petroleum hydrocarbons. nih.gov Studies using simulated sunlight on crude oil-contaminated soil have demonstrated that the rate of photodegradation is influenced by factors such as light intensity and the initial concentration of the hydrocarbons. nih.gov Generally, the photodegradation rates for petroleum hydrocarbons with shorter carbon chains (C10-C20) are higher than those for longer chains (C21-C40). nih.gov While specific data for this compound is not detailed, as a C12 hydrocarbon, it falls within the more rapidly degrading fraction. The process is complex, with lighting time being a primary factor driving the degradation under abiotic conditions. nih.gov

One study investigating the photochemical weathering of Ghana Crude Oil (GCO) under natural sunlight found that aliphatic components, which include branched alkanes like this compound, showed a 35% decrease in the number of detected compounds after 10 weeks of irradiation. researchgate.net This indicates a lower, yet significant, susceptibility to photochemical degradation compared to aromatic compounds, which saw a 39% decrease. researchgate.net The primary mechanism is believed to be photo-oxidation. researchgate.net The process involves superoxide (B77818) radicals, generated by solar irradiation, which can react with petroleum hydrocarbons in the soil. nih.gov

Table 1: Research Findings on Photodegradation of Petroleum Hydrocarbon Fractions

| Study Focus | Key Findings | Influencing Factors | Source |

|---|---|---|---|

| Photodegradation of Petroleum Hydrocarbons (C10-C40) in Soil | Degradation rates of C10-C20 hydrocarbons were higher than those of C21-C40. Superoxide radicals are generated, reacting with hydrocarbons. | Light intensity, initial hydrocarbon concentration, lighting time. | nih.gov |

| Photochemical Weathering of Ghana Crude Oil | After 10 weeks of sunlight irradiation, the number of detectable aliphatic compounds decreased by 35%, while aromatic compounds decreased by 39%. | Sunlight exposure duration, compound type (aliphatic vs. aromatic). | researchgate.net |

Research on Biodegradation Potential in Environmental Compartments

The biodegradation of this compound has been observed in various environmental contexts, often as a component of petroleum-based products like engine oil. Microorganisms play a crucial role in breaking down this branched-chain alkane.

Research into the metabolism of alkanes by bacteria such as Brevibacterium erythrogenes indicates that distinct pathways exist for straight-chain and branched-chain alkanes. researchgate.net While normal alkanes are typically degraded via terminal oxidation and beta-oxidation, branched alkanes like 2-methylundecane (B1362468) are degraded through a dicarboxylic acid pathway. researchgate.net This specialized pathway is necessary to handle the methyl branching that obstructs standard beta-oxidation.

Table 2: Research Findings on the Biodegradation of Branched Alkanes

| Study Context | Microorganism(s) / Community | Key Findings Related to Branched Alkanes | Source |

|---|---|---|---|

| Degradation of 4T Engine Oil | Isolated microbial strains | This compound was a component of the oil. Overall degradation of the oil ranged from 44% to 91%. | |

| Alkane Metabolism | Brevibacterium erythrogenes | Branched alkanes (e.g., 2-methylundecane) are degraded via a dicarboxylic acid pathway, distinct from the pathway for normal alkanes. | researchgate.net |

| Hydrocarbon Biodegradation in Soil | Soil microflora | Identifiable branched alkanes such as farnesane, pristane, and phytane (B1196419) were degraded to variable extents, while linear alkanes were completely degraded. | researchgate.net |

| Oily Wastewater Treatment | Pseudomonas citronellolis | Demonstrated high degradation capacity for total petroleum hydrocarbons in oily wastewater, achieving 83.6% COD removal. | nih.gov |

Analytical Research Methodologies for Detection and Quantification

Advanced Chromatographic and Spectrometric Approaches

Advanced analytical instrumentation is essential for the accurate profiling and identification of 4-Methylundecane. These methods often involve a combination of separation science and mass analysis, providing comprehensive data on the volatile components of a sample.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.gov This method combines the powerful separation capabilities of gas chromatography with the precise detection and identification provided by mass spectrometry. ncat.edu In GC, the sample is vaporized and carried by an inert gas through a long, thin column. ncat.edu The components of the mixture separate based on their volatility and interaction with the stationary phase of the column. ncat.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. ncat.edu

The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries, such as the NIST Mass Spectrometry Data Center. ncat.edunist.gov In the analysis of complex samples, such as crude oil or biological specimens, GC-MS can identify numerous compounds in a single run. oup.com For instance, in a study on crude oil, this compound was identified with a retention time of 12.12 minutes. oup.com The mass spectrum of this compound typically shows a base ion peak at a mass-to-charge ratio (m/z) of 43. google.com

The versatility of GC-MS is demonstrated in its application across various fields, from analyzing volatile emissions from packaging materials to identifying components in plant extracts and aviation fuels. ncat.edufrontiersin.orgpjps.pk For example, this compound has been detected in polystyrene samples and in the oil extracted from Tribulus terrestris seeds. frontiersin.orgpjps.pk

Table 1: GC-MS Parameters for this compound Analysis in Various Studies

| Study Focus | Column Type | Oven Temperature Program | Carrier Gas & Flow Rate | Ionization Mode | Mass Scan Range (m/z) | Reference |

| Crude Oil Analysis | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | oup.com |

| Plant Seed Oil | Agilent-HP-5MS (30m, 250um, 0.25um) | 50°C to 180°C at 5°C/min, hold for 20 min at 350°C, then 18°C/min to 290°C, hold for 20 min | Helium, 15.419 L/min | Electron Ionization (EI) | 40-700 | pjps.pk |

| Plant Volatiles | DB-5MS (30 m × 0.25 mm × 0.25 μm) | 40°C (3.5 min), then 10°C/min to 100°C, then 7°C/min to 180°C, then 25°C/min to 280°C (5 min) | Helium, 1.2 mL/min | Electron Ionization (EI) | Not Specified | mdpi.com |

| Meat Volatiles | VF-WAX ms (B15284909) (60 m × 0.25 mm i.d. × 0.25 μm) | 40°C (2 min), then 4°C/min to 230°C (5 min) | Helium, 1 mL/min | Electron Ionization (EI), 70 eV | 30-400 | nih.gov |

| Packaging Emissions | INNOWAX (60 m x 250 μm x 0.25 μm) | 40°C (4 min), then 3°C/min to 140°C (10 min) | Helium, 1.0 mL/min | Electron Impact, 70 eV | 30-400 | frontiersin.org |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used in conjunction with GC-MS for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a vial containing the sample. redalyc.org Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. redalyc.org The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis. nih.gov

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. mdpi.com Common fiber coatings include Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), which has been successfully used to extract this compound from various matrices. frontiersin.orgnih.gov For example, in the analysis of volatile compounds in meat, a DVB/CAR/PDMS fiber was used with an extraction temperature of 55°C for 50 minutes. nih.gov In another study on packaging materials, the same fiber type was employed at 30°C for 20 minutes. frontiersin.org

HS-SPME-GC-MS has been applied in diverse research areas, including food science, environmental analysis, and the study of plant metabolomics. frontiersin.orgmdpi.comnih.gov It has been instrumental in identifying this compound in the volatile profiles of different types of meat, packaging materials, and plants like Artemisia argyi. frontiersin.orgmdpi.comnih.gov

Table 2: HS-SPME-GC-MS Conditions for this compound Detection

| Sample Matrix | Fiber Coating | Extraction Temperature (°C) | Extraction Time (min) | Desorption Temperature (°C) | Desorption Time (min) | Reference |

| Meat Varieties | DVB/CAR/PDMS (50/30 μm) | 55 | 50 | 270 | 3 | nih.gov |

| Packaging Materials | DVB/CAR/PDMS | 30 | 20 | 250 | 4 | frontiersin.org |

| Artemisia argyi Leaves | DVB/CWR/PDMS (120 µm) | 60 (oscillation) | 15 | 250 | 5 | mdpi.com |

| Infant Nutrition Package | Not specified | 70 | 30 | Not specified | 5 | nih.gov |

Thermal desorption (TD) coupled with GC-MS is a powerful technique for analyzing trace levels of volatile and semi-volatile organic compounds. This method involves trapping analytes from a sample onto a sorbent tube, which is then heated to release the compounds into the GC-MS system. Monolithic Material Sorptive Extraction (MMSE) is a newer pre-concentration technique that utilizes a sorptive medium called MonoTrap™, which is a hybrid adsorbent made of silica (B1680970) with a large surface area. core.ac.ukbgb-analytik.com

MMSE has been noted as an alternative to traditional methods like SPME for concentrating VOCs and semi-volatile compounds. core.ac.uk It has been applied in fields such as the food industry. core.ac.uk The MonoTrap™ adsorbent can be chemically modified, for instance with octadecyl silane (B1218182) (ODS), and may also contain activated carbon to enhance its enrichment capabilities for a wider range of compounds, from non-polar to polar. bgb-analytik.com After adsorption, the analytes can be desorbed using a small amount of solvent, typically around 200 µL. bgb-analytik.com

In one study, MMSE was used for the first time to analyze VOCs from a cell culture medium, where this compound was among the compounds with poor inter-batch precision in some collections. core.ac.uk This highlights the importance of method validation when applying new techniques.

Information on the specific application of Ion Mobility Spectrometry (IMS) and its coupled systems for the direct analysis of this compound is not extensively detailed in the provided search results. However, the general principles of these techniques are relevant to volatilome analysis. IMS separates ions in the gas phase based on their size and shape as they drift through a tube under the influence of an electric field. This can provide an additional dimension of separation when coupled with GC or MS, enhancing the ability to resolve complex mixtures of volatile compounds.

Volatile Solvent Extraction (VSE) is a simple analytical technique used to enhance the recovery of volatile compounds from a sample. researchgate.net This method, followed by GC-MS/MS analysis, has been effectively used for the volatile profiling of complex matrices like plant tissues. nih.govacs.org In a study on Ludwigia stolonifera, VSE was employed for the first time to analyze the volatile components of its aerial parts and roots. nih.govacs.orgacs.org

The VSE-GC-MS/MS analysis of Ludwigia stolonifera hexane (B92381) extracts led to the identification of 85 volatile compounds, including this compound. nih.govacs.orgacs.org The relative percentage of this compound was found to be 0.74% in the aerial parts and 0.64% in the roots. researchgate.netnih.govacs.org This demonstrates the utility of VSE for quantifying the relative abundance of specific volatiles in different parts of an organism.

Table 3: Relative Percentage of this compound in Ludwigia stolonifera using VSE-GC-MS/MS

| Plant Part | Relative Percentage of this compound (%) | Reference |

| Aerial Parts | 0.74 | researchgate.netnih.govacs.org |

| Roots | 0.64 | researchgate.netnih.govacs.org |

Ion Mobility Spectrometry (IMS) and Coupled Systems (e.g., GC-IMS, IMS-MS) in Volatilome Analysis

Method Development and Optimization Strategies

The development and optimization of analytical methods are crucial for achieving accurate and reliable results in the analysis of this compound. This involves a systematic approach to selecting and refining various experimental parameters.

For GC-MS based methods, optimization often focuses on the GC conditions, such as the temperature program of the oven and the carrier gas flow rate. nih.govmdpi.com A well-designed temperature ramp ensures efficient separation of compounds with different volatilities. ncat.edu For instance, a method might start at a low temperature and gradually increase to elute a wide range of compounds effectively. pjps.pk The choice of carrier gas flow rate can also impact peak shape and resolution. mdpi.com

In the context of HS-SPME, key parameters for optimization include the type of fiber coating, extraction time, and extraction temperature. mdpi.com The selection of the fiber is critical as different coatings have varying affinities for different types of analytes. nih.gov Multivariate optimization strategies, such as using a Doehlert matrix, can be employed to systematically evaluate the effects of these parameters and their interactions to find the conditions that maximize extraction efficiency.

Method validation is an essential final step in the development process. nih.govmdpi.com This involves assessing parameters such as linearity, sensitivity (limit of detection and quantification), accuracy, and precision (repeatability and reproducibility). nih.govmdpi.com For example, in one study, the linearity of the method was confirmed with a correlation coefficient greater than 0.999, and the precision was found to be acceptable with a relative standard deviation of less than 15%. nih.gov

Enhancements in Sensitivity and Selectivity for Trace Analysis in Diverse Matrices

Detecting trace levels of this compound in complex matrices such as exhaled breath, soil, or food products presents a significant analytical challenge. rsc.orgcore.ac.uk The low concentration of the analyte often requires methods that enhance both sensitivity (the ability to detect small amounts) and selectivity (the ability to distinguish the target analyte from other matrix components).

Several advancements have been made to address this:

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): This technique is frequently used for analyzing trace VOCs in air and breath samples. mdpi.com It involves trapping volatiles on a sorbent tube, which is then heated to release the compounds into the GC-MS system. This pre-concentration step significantly increases the signal intensity, improving detection limits for compounds like this compound, which has been identified as a potential biomarker in the breath of colorectal cancer patients. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For exceptionally complex matrices, GCxGC provides superior separation power compared to conventional one-dimensional GC. By using two columns with different stationary phases, it spreads the analytes over a two-dimensional plane, resolving compounds that would otherwise co-elute. When coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS), it offers enhanced selectivity and more confident identification of trace compounds.

High-Selectivity Detectors: While mass spectrometry is the most common detector, specialized detectors can offer enhanced selectivity. For instance, adjusting the voltages in a quadrupole mass spectrometer allows it to selectively permit ions of a specific mass-to-charge ratio to be detected, improving the signal-to-noise ratio for the target analyte.

These enhancements are critical in fields like medical diagnostics, where this compound has been part of a 15-compound panel proposed to discriminate between colorectal cancer patients and healthy controls. mdpi.com In such studies, achieving high sensitivity and specificity is paramount for the reliability of the findings. nih.govnih.gov

Comparative Analyses of Extraction and Pre-concentration Techniques in Research Contexts

The choice of extraction and pre-concentration technique is a critical step that dictates the efficiency and accuracy of VOC analysis. The optimal method depends on the sample matrix, the properties of the analyte, and the research objective. Several techniques are commonly compared in the literature for their effectiveness in extracting compounds like this compound. mdpi.comscielo.br

Solid-Phase Microextraction (SPME): SPME is a widely used, solvent-free technique where a fused-silica fiber coated with a sorbent material is exposed to the sample or its headspace. ijras.orgpurdue.edu The choice of fiber coating is crucial; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for broad-spectrum VOC analysis. s4science.at Headspace SPME (HS-SPME) is particularly advantageous for analyzing volatiles in solid or liquid samples as it minimizes matrix interference. mdpi.com

Stir Bar Sorptive Extraction (SBSE): SBSE operates on a similar principle to SPME but uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (PDMS). This larger sorbent volume generally results in higher recovery and greater sensitivity for less volatile compounds compared to SPME. mdpi.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of analytes.

Liquid Injection vs. Headspace SPME: A direct comparison for the analysis of crude oil, which contains this compound, showed that traditional liquid injection GC-MS was more effective for higher-boiling point compounds (in the C14-C25 range). oup.comnih.govresearchgate.net Conversely, HS-SPME was superior for identifying more volatile compounds (in the C8-C12 range) that were not detectable by liquid injection. oup.comnih.govresearchgate.net This highlights that HS-SPME is more sensitive for the more volatile fraction of a sample matrix. oup.comnih.govscispace.com

A study comparing SPME combined with either DLLME or SBSE for analyzing semi-VOCs in groundwater found that the dual SPE-DLLME method offered a better compromise in terms of compound coverage, enrichment, and selectivity. rsc.org Another study comparing SPME, SBSE, Headspace Sorptive Extraction (HSSE), and Solvent-Assisted Flavour Evaporation (SAFE) for sheep milk analysis found SBSE to be the most effective for extracting lactones, while SPME was less sensitive for these specific compounds. nih.gov

Table 1: Comparison of Common Extraction Techniques for Volatile Organic Compounds

Data Analysis and Chemometric Approaches in Volatile Organic Compound Research (e.g., PLS-DA, PCA for Differential Analysis)

The analysis of VOCs using techniques like GC-MS generates vast and complex datasets, often consisting of hundreds of compounds across multiple samples. nih.gov Extracting meaningful biological or chemical information from this data requires the use of multivariate statistical methods, collectively known as chemometrics. researcher.liferesearchgate.net

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used for exploring and visualizing complex datasets. researchgate.netresearchgate.net It reduces the dimensionality of the data by transforming the original variables (e.g., peak areas of different VOCs) into a smaller set of new, uncorrelated variables called principal components (PCs). A scores plot of the first few PCs can reveal the inherent structure in the data, such as clustering of samples, trends, or outliers, without any prior knowledge of the sample classes. researchgate.net For example, a PCA plot might show a slight separation trend between cancer patients and healthy controls based on their urinary VOC profiles. researchgate.net

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised classification method used to model the relationship between the data matrix (X, the VOC profiles) and a response variable (Y, the class membership, e.g., "cancer" vs. "control"). ijras.orgnih.gov Unlike PCA, PLS-DA aims to maximize the covariance between X and Y, thereby enhancing the separation between predefined sample groups. ijras.org It is a powerful tool for identifying which variables (VOCs) are most responsible for discriminating between the groups. researcher.life The importance of each variable in the model is often assessed using the "Variable Importance in Projection" (VIP) score, with variables having a VIP score greater than 1 typically considered significant. nih.gov This approach has been successfully used to identify potential VOC biomarkers for various conditions and to classify samples with high accuracy. ijras.orgnih.gov

In practice, PCA is often used as an initial exploratory step to get an overview of the data. researchgate.net If natural clustering is observed, PLS-DA is then applied to sharpen the separation between the groups and identify the key differentiating compounds. researcher.liferesearchgate.net These chemometric tools are indispensable in metabolomics and other fields where complex chemical fingerprints are used for classification and biomarker discovery. purdue.edunih.gov

Table 2: Chemical Compounds Mentioned

Formation and Transformation Pathways

Biosynthetic Mechanisms

The formation of 4-methylundecane has been observed in both plant and mammalian systems, suggesting distinct or convergent metabolic routes.

Enzymatic Pathways in Plant Secondary Metabolism (e.g., MEP Pathway, General Metabolic Intermediates)

This compound has been identified as a volatile compound in the leaves of various plants, including Artemisia argyi, Schinus species, Gossypium barbadense L., and Ludwigia stolonifera. wikipedia.orgwikiwand.comnih.govfrontiersin.org While this compound is an alkane, its co-occurrence with terpenoids and other volatile compounds in plants suggests a connection to broader secondary metabolic pathways. Terpenoids, for instance, are primarily synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plants, a chloroplast-localized pathway that uses isopentenyl pyrophosphate (IPP) as a key precursor. wikipedia.orgwikipedia.orgfishersci.cafishersci.ca Enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) are critical in the MEP pathway. wikipedia.orgwikiwand.comwikipedia.orgresearchgate.netuni.lunih.gov

Beyond terpene biosynthesis, plant alkane synthesis pathways are also relevant. These pathways often involve the elongation of fatty acids to very-long-chain fatty acids (VLCFAs), followed by their conversion into alkanes through the action of enzymes like ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3). oup.comoup.com Some plants are known to produce volatile alkanes as part of their odor profiles. oup.com Furthermore, research indicates that branched-chain aldehydes and alcohols, which are structurally similar to branched-chain amino acids, can be formed in plants through the activity of serine decarboxylase-like (SDC-L) enzymes and alcohol dehydrogenases (ADH). frontiersin.org These branched-chain aldehydes can then be converted to branched-chain carboxylic acids by aldehyde dehydrogenases (ALDHs). frontiersin.org Cyanobacteria, which share photosynthetic characteristics with plants, are also capable of synthesizing a diverse array of branched alkanes. researchgate.net

Proposed Metabolic Routes in Mammalian Systems Research

In mammalian systems, this compound has been recognized as a human metabolite and has been observed in the context of cancer metabolism. wikipedia.org Its presence has been detected as a volatile organic compound (VOC) in human exhaled breath. wikipedia.orgfishersci.cafishersci.canorman-network.com Studies have indicated that the levels of this compound in breath can be altered under certain physiological conditions, such as Plasmodium (malaria) infection, where reduced levels have been correlated with the infection. wikipedia.orgfishersci.canorman-network.com The detection of this compound in breath suggests its involvement in mammalian metabolic processes, either through endogenous production, the breakdown of other compounds, or as a product of microbial activity within the mammalian system. While the precise enzymatic pathways for its de novo synthesis in mammals are not extensively detailed in current research, its classification as a human metabolite points to its integration into the complex network of mammalian biochemistry. Related branched alkanes, such as 1-iodo-2-methylundecane, have also been investigated for their potential interactions with signaling pathways in mammalian models. wikiwand.com

Environmental Degradation Mechanisms

Once released into the environment, this compound, like other hydrocarbons, undergoes various degradation processes, both abiotic and biotic.

Abiotic Degradation Processes in Environmental Contexts (e.g., Weathering of Petroleum Hydrocarbons)

As a component of petroleum hydrocarbons, this compound is subject to abiotic degradation processes in environmental contexts. fishersci.sethegoodscentscompany.comasm.org These processes, collectively known as weathering, involve physical and chemical alterations to the hydrocarbon mixture. Key abiotic mechanisms include dissolution into water, volatilization into the atmosphere, and photo-oxidation, where hydrocarbons react with light and oxygen. fishersci.sethegoodscentscompany.comasm.org However, for dissolved hydrocarbons in environments such as groundwater, microbially-mediated transformations are typically the predominant degradation mechanism due to their significantly accelerated reaction rates compared to abiotic processes. fishersci.se

Research on Microbial Degradation and Bioremediation Implications

Microbial degradation plays a crucial role in the natural attenuation and bioremediation of hydrocarbons, including alkanes like this compound, in contaminated environments. fishersci.sethegoodscentscompany.comasm.orgthegoodscentscompany.comstackoverflow.comnih.gov A wide array of microorganisms, including various bacterial and fungal genera, possess the metabolic capabilities to degrade alkanes under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. frontiersin.orgasm.orgnih.govasm.orgresearchgate.net

Aerobic Degradation: Under aerobic conditions, the degradation of alkanes typically commences with the enzymatic oxidation of the alkane to a primary alcohol. This initial step is often catalyzed by alkane monooxygenases (AlkB), cytochrome P450 monooxygenases (CYP), or flavin-binding monooxygenases (AlmA). frontiersin.orgasm.orgnih.govresearchgate.net The resultant alcohol is then sequentially converted into an aldehyde, followed by a carboxylic acid, and finally an acyl-CoA, which subsequently enters the β-oxidation pathway for further breakdown and energy generation. frontiersin.orgasm.orgresearchgate.net Studies have shown that bacterial co-cultures, such as those of Bacillus subtilis and Pseudomonas aeruginosa, can effectively degrade saturated hydrocarbons found in crude oil. nih.gov

Anaerobic Degradation: In anaerobic environments, where oxygen is scarce, microorganisms utilize alternative electron acceptors like nitrate (B79036) or sulfate (B86663) to facilitate alkane degradation. frontiersin.orgnih.govasm.org The two primary mechanisms identified for anaerobic alkane degradation are fumarate (B1241708) addition and carboxylation. frontiersin.orgasm.org In the fumarate addition pathway, a fumarate molecule is added to either the terminal or subterminal carbon of the alkane, leading to the formation of alkylsuccinate derivatives as intermediates. nih.govasm.org

The understanding of these microbial degradation pathways is fundamental to the development and application of bioremediation strategies. Techniques such as biostimulation, which involves adding nutrients to enhance the growth and activity of indigenous hydrocarbon-degrading microbes, and bioaugmentation, which entails introducing specific microbial cultures to a contaminated site, are employed to accelerate the natural biodegradation of hydrocarbons. asm.orgnih.gov

Compound Names and PubChem CIDs

Role in Interdisciplinary Research Domains

Biomedical Research and Diagnostic Technology Development

In the biomedical field, 4-Methylundecane has emerged as a noteworthy volatile organic compound (VOC) biomarker, particularly in the non-invasive diagnosis of diseases through breath and urine analysis.

Researchers have identified this compound as one of several VOCs in exhaled breath that can be used to distinguish between patients with colorectal cancer (CRC) and healthy individuals. mdpi.comfrontiersin.org Studies have noted that the concentration levels of this compound differ in cancer patients, suggesting its potential as a component in a diagnostic biosignature. mdpi.comnih.gov Furthermore, it has been listed as a potential biomarker for the diagnosis of Chronic Obstructive Pulmonary Disease (COPD). google.com

In the context of infectious diseases, reduced levels of this compound in exhaled breath have been correlated with Plasmodium parasite infections, the cause of malaria. google.comowlstonemedical.com This finding suggests its potential inclusion in a panel of VOCs for developing a rapid, non-invasive malaria diagnostic test. google.com The compound has also been investigated in urinary samples for the detection of ovarian cancer. mdpi.comnih.gov The consistent appearance of this compound in these studies has led to its inclusion in patent applications for new diagnostic technologies. google.comgoogle.com

Interactive Table: this compound in Biomedical Research

| Research Area | Sample Type | Associated Condition | Key Finding |

| Oncology | Exhaled Breath | Colorectal Cancer | Identified as a potential biomarker for differentiation from healthy controls. mdpi.comfrontiersin.org |

| Pulmonology | Exhaled Breath | COPD | Listed as a potential VOC biomarker for diagnosis. google.com |

| Infectious Disease | Exhaled Breath | Malaria (Plasmodium infection) | Reduced levels correspond to infection. google.comowlstonemedical.com |

| Oncology | Urine | Ovarian Cancer | Investigated as a urinary VOC for cancer detection. mdpi.comnih.gov |

Food Science and Agricultural Systems Research

This compound is a naturally occurring volatile compound in a variety of plant-based foods, where it can influence aroma, flavor, and microbial interactions.

In rice, this compound has been identified as a volatile component. theses.cz Research into the impact of storage conditions on rice quality found that this compound may have an inhibitory effect on the growth of the fungus Alternaria. nih.govmdpi.com Its presence has also been documented in processed foods, including roasted germinated sunflower seeds and roasted Perilla frutescens (a plant in the mint family). cabidigitallibrary.orgnih.gov

Studies on mulberry fruits have correlated this compound with cucumber, grassy, and sweet aroma characteristics. nih.gov It has also been detected as a constituent of neem seed oil (Azadirachta indica). researchgate.net Beyond its natural occurrence, this compound has been identified as a substance that can be released from polystyrene packaging materials, highlighting its relevance in food safety and packaging studies. frontiersin.orgfrontiersin.org

Interactive Table: Presence of this compound in Food and Agricultural Products

| Product | Context | Significance |

| Rice | Volatile profile during storage | Potential antifungal activity against Alternaria. nih.govmdpi.com |

| Mulberry Fruit | Flavor and aroma analysis | Associated with grassy and sweet aromatics. nih.gov |

| Sunflower Seeds | Roasted product analysis | Identified as a volatile component. cabidigitallibrary.org |

| Perilla frutescens | Roasted product analysis | Detected in volatile profile. nih.gov |

| Neem Seed Oil | Chemical characterization | Identified as a constituent. researchgate.net |

| Packaged Foods | Food contact material studies | Released from polystyrene packaging. frontiersin.orgfrontiersin.org |

Environmental Science and Pollution Dynamics Studies

As a hydrocarbon, this compound is relevant to environmental science, particularly in the monitoring of pollution from industrial activities and consumer products.

The compound has been detected as a component in produced waters from shale gas extraction wells, indicating its release into the environment through this industrial process. rsc.org Air quality monitoring at a marine terminal also identified this compound, suggesting it as a potential indicator of pollution from shipping or terminal operations. ntou.edu.tw Furthermore, its presence has been confirmed in the interior air of new vehicles, originating from the off-gassing of materials used in manufacturing. researchgate.net

Research into industrial effluents has demonstrated that this compound can be effectively removed during treatment processes. acs.org In the context of plastic pollution, the compound has been identified in analyses of microplastics, which is crucial for assessing the environmental risks associated with plastic degradation. unit.no While direct studies on this compound are specific, related isomers like 2-methylundecane (B1362468) have been used in laboratory studies to understand the formation of secondary organic aerosols in the atmosphere under various oxidative conditions, pointing to the role of methylundecanes in atmospheric chemistry. acs.org

Interactive Table: this compound in Environmental Contexts

| Environmental Matrix | Source/Context | Implication |

| Produced Water | Shale Gas Extraction | Industrial Pollutant. rsc.org |

| Air | Marine Terminal | Indicator of Localized Air Pollution. ntou.edu.tw |

| Air | New Vehicle Cabins | Off-gassing from interior materials. researchgate.net |

| Industrial Effluents | Wastewater Treatment | Monitored for removal efficiency. acs.org |

| Microplastics | Plastic Debris | Component of plastic-related pollutants. unit.no |

Bioenergy and Fuel Characterization Research

This compound is a component of both conventional and synthetic fuels, making its characterization important for the energy and aviation sectors.

It has been identified as a constituent in petroleum-based jet fuels, including JP-4. nih.govnih.gov In the development of alternative fuels, it is listed as a component of S-8, a synthetic aviation fuel developed as a substitute for the military's JP-8 fuel. nist.gov The characterization of such branched alkanes is critical for understanding the combustion properties and performance of these fuels.

Research into advanced biofuels, specifically bio-synthetic paraffinic kerosene (B1165875) (BIO-SPK), involves the analysis of compounds like this compound to ensure they meet stringent performance and safety standards. ncat.edu While not this compound itself, the closely related isomer 5-methylundecane (B167939) has been used as a synthetic paraffinic kerosene in blends with bio-derived multicyclic sesquiterpanes to create high-density renewable diesel and jet fuels. greencarcongress.comresearcher.lifepolito.it These studies demonstrate that modestly branched paraffins are crucial for decreasing viscosity and increasing the cetane number of renewable fuel blends. greencarcongress.comresearcher.life

Interactive Table: this compound in Fuel Research

| Fuel Type | Research Focus | Role of this compound/Related Isomers |

| JP-4 | Composition Analysis | Identified as a component. nih.govnih.gov |

| S-8 (Synthetic JP-8) | Composition Analysis | Identified as a component. nist.gov |

| Bio-Synthetic Paraffinic Kerosene (BIO-SPK) | Fuel Characterization | A target compound for analysis. ncat.edu |

| High-Density Renewable Fuels | Blendstock Development | 5-Methylundecane used to improve viscosity and cetane number. greencarcongress.comresearcher.life |

Chemical Ecology and Biological Communication Studies

In the field of chemical ecology, this compound acts as a semiochemical—a chemical substance that carries a message—in the interactions between organisms.

It has been identified in the volatile profile of Artemisia argyi (mugwort), where its production was observed to increase following UV-B irradiation, suggesting a role in the plant's stress response. mdpi.com The compound is also part of the chemical profile of other plants with known biological activities, such as Isodon rugosus and Schinus polygamus. d-nb.infodavidpublisher.com

Research on the communication between insects and their hosts has also highlighted this compound. This compound was found in the skin volatile emissions of various vertebrates, and machine learning models have used its presence to help predict host preferences for tsetse flies, which are vectors for diseases. nih.gov It was also detected in the volatile profile of the aquatic plant Ludwigia stolonifera, indicating its widespread presence in different ecosystems. acs.org

Interactive Table: this compound in Chemical Ecology

| Organism | Context | Finding |

| Artemisia argyi (Mugwort) | Plant Stress Response | Upregulated by UV-B irradiation. mdpi.com |

| Vertebrates | Insect-Host Interaction | Component of skin volatiles influencing tsetse fly preference. nih.gov |

| Isodon rugosus | Plant Chemistry | Identified in plant extracts. d-nb.info |

| Ludwigia stolonifera | Plant Chemistry | Detected in volatile profile. acs.org |

Future Directions and Research Gaps

Advancements in Understanding Biological and Environmental Roles

Further research is crucial to fully understand the multifaceted roles of 4-Methylundecane. It has been identified as a volatile organic compound (VOC) in various biological and environmental settings, but its specific functions and impacts are still being uncovered.

In the biological realm, this compound has been detected as a metabolite in cancer metabolism, particularly in relation to ovarian, lung, and colon cancers. ebi.ac.ukworktribe.comcore.ac.uk It has also been identified as a potential biomarker for Mycobacterium tuberculosis infections and is found in the exhaled breath of healthy humans, where its presence may be influenced by exogenous factors like smoking. nih.govcmdm.twersnet.org Some studies suggest that branched alkanes could serve as general markers for oxidative stress. frontiersin.org In the plant kingdom, its production in Artemisia argyi is upregulated by UV-B radiation, suggesting a role in stress responses. mdpi.com Furthermore, it has been found in the plant Isodon rugosus and the microalga Botryococcus sp., indicating a broad biological distribution. d-nb.infonih.govipindexing.com An inhibitory effect on the fungus Moesziomyces on rice grains has also been suggested. mdpi.com

Environmentally, this compound is a component of petroleum hydrocarbons and has been detected as a contaminant at industrial sites. ntou.edu.tw The degradation of branched alkanes like this compound is generally slower than that of their linear counterparts and is influenced by environmental factors such as pH, temperature, and oxygen availability. uu.nlenviro.wiki Soil and sediment absorption can further decrease the rate of degradation by reducing bioavailability. uu.nl

Table 1: Documented Occurrences and Proposed Biological Roles of this compound

| Context | Finding | Potential Significance |

|---|---|---|

| Human Health | Metabolite in ovarian and lung cancer cells. ebi.ac.ukworktribe.com | Potential cancer biomarker. |

| Detected in breath of M. tuberculosis patients. | Diagnostic biomarker for tuberculosis. | |

| Found in exhaled breath of healthy individuals. cmdm.tw | Component of the human volatome. | |

| Plant/Microbe Biology | Upregulated in Artemisia argyi by UV-B light. mdpi.com | Role in plant stress response. |

| Found in the plant Isodon rugosus. d-nb.infonih.gov | Bioactive component. | |

| May inhibit fungal growth on rice. mdpi.com | Antimicrobial activity. | |

| Environmental Science | Component of petroleum products. ntou.edu.tw | Environmental contaminant. |

Development of Novel and High-Throughput Analytical Approaches

The accurate detection and quantification of this compound, often present in complex mixtures at trace levels, necessitates the development of advanced analytical techniques. Future progress will likely focus on enhancing speed, sensitivity, and selectivity.

High-throughput methods are becoming increasingly important. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) offers a real-time, chromatography-free approach for analyzing volatile saturated hydrocarbons. chromatographyonline.comazom.com For isotope analysis, the development of large-volume injection methods for Gas Chromatography Isotope Ratio Mass Spectrometry (GC-IRMS) can improve precision for less concentrated samples. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOFMS) provides powerful separation and identification capabilities for complex volatile samples. rsc.org Other promising techniques include Ion Mobility Spectrometry (IMS), which is suitable for in-situ clinical analysis, and the use of novel sample preparation methods like monolithic material sorptive extraction (MMSE) for pre-concentration of VOCs from biological samples. worktribe.comnih.gov

Table 2: Emerging Analytical Techniques for this compound and Related VOCs

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| SIFT-MS | Soft chemical ionization with multiple reagent ions. chromatographyonline.com | High-throughput, real-time, chromatography-free analysis. chromatographyonline.comazom.com |

| GC×GC-HRTOFMS | Two-dimensional gas chromatography with high-resolution mass spectrometry. rsc.org | Superior separation of isomers in complex matrices. rsc.org |

| Large-Volume Injection GC-IRMS | Injection of larger sample volumes into a GC system for isotope analysis. researchgate.net | Enhanced sensitivity for trace-level isotope measurements. researchgate.net |

| IMS | Separation of ions based on their mobility in a carrier gas. nih.gov | Rapid, portable, and highly sensitive detection for clinical applications. nih.gov |

| MMSE-GC-MS | Sorptive extraction using a monolithic material prior to GC-MS. worktribe.com | Effective pre-concentration from aqueous samples like cell culture media. worktribe.com |

Integration of Multi-omics and Computational Modeling for Pathway Elucidation

Understanding the synthesis and degradation of this compound requires a systems-level approach. The integration of multi-omics data with computational modeling is a powerful strategy for elucidating the complex biochemical pathways involved.

Multi-omics approaches, such as the combined use of metabolomics and transcriptomics, have already proven effective. For instance, such an approach in Artemisia argyi linked the increased production of this compound under UV stress to the upregulation of specific genes within the shikimate and MEP metabolic pathways. mdpi.com Metabolomic profiling using mass spectrometry is also key to tracking changes in this compound levels in cancer cells in response to environmental cues. ebi.ac.uk

Computational modeling provides critical insights into enzymatic mechanisms. Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to model enzymes like alkane monooxygenase (AlkB), revealing details of how they activate and hydroxylate alkanes. nih.govacs.org Molecular docking simulations and homology modeling are being used to identify and characterize novel alkane-degrading enzymes in fungi like Aspergillus flavus. frontiersin.org Furthermore, machine learning models are being developed to predict enzymatic activity for alkane production based on protein structural features, which can accelerate the discovery of new enzymes and pathways. nih.gov

Exploration of Uncharted Metabolic and Degradation Pathways

Significant gaps remain in our knowledge of how this compound is synthesized and broken down by organisms and in the environment.

The biosynthesis of branched alkanes is not fully understood. While some pathways are known, research combining genomic mining and structural biology is uncovering new alkane-producing enzymes, such as aldehyde deformylating oxygenases (ADOs), suggesting that our picture of alkane metabolism is incomplete. nih.gov

On the degradation side, the methyl branch in this compound complicates the typical β-oxidation pathway used for linear alkanes, necessitating alternative routes like α- or ω-oxidation. researchgate.net A major area of future research is anaerobic degradation. Recent studies have provided evidence for a fumarate (B1241708) addition pathway in high-temperature petroleum reservoirs, a process initiated by the enzyme alkylsuccinate synthase. nih.gov This anaerobic pathway is crucial for understanding the fate of branched alkanes in oxygen-depleted environments. The role of fungi in degrading branched alkanes is another area that warrants further investigation, as they possess unique enzymatic machinery. frontiersin.org

Contribution to Comprehensive Environmental Risk Assessment Frameworks

To ensure environmental safety, it is essential to incorporate data on this compound into robust risk assessment frameworks. This involves understanding its persistence, bioaccumulation potential, and toxicity.

Current environmental risk assessment models, such as EUSES, use physicochemical data like the octanol-water partition coefficient (Kow) and degradation half-life to predict environmental concentrations. researchgate.net However, these models require refinement to reduce uncertainty. researchgate.net New methodologies are being developed to derive ecotoxicological environmental risk limits (ERLs) for petroleum hydrocarbons based on their internal concentrations in organisms, which provides a more biologically relevant measure of toxicity. oup.com

Studies on Gas-to-Liquid (GTL) products, which contain significant amounts of branched alkanes, provide valuable ecotoxicological data. tandfonline.comnih.gov These studies have generally found low aquatic toxicity for GTL products, which is important for the risk assessment of their components. tandfonline.com The inclusion of this compound in environmental monitoring programs, such as using mussels to track pollutants, demonstrates its relevance as an indicator of chemical contamination. unit.no Future frameworks must consider multiple exposure pathways, such as inhalation, which is particularly important for volatile compounds. civiclive.com

Q & A

Q. How is 4-Methylundecane identified in complex organic mixtures, and what analytical methods are most reliable for its quantification?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound in complex matrices. For instance, GC-MS was used to isolate and confirm its presence in lipophilic extracts of Odontotermes formosanus termites, with retention indices and mass spectra providing structural validation . When quantifying trace amounts, internal standards (e.g., deuterated alkanes) and calibration curves are critical to minimize matrix effects. Ensure instrument parameters (e.g., column type, temperature gradient) are optimized to resolve co-eluting hydrocarbons .

Q. What synthetic strategies are recommended for this compound, and how can reaction yields be optimized?

While direct synthesis routes for this compound are not detailed in the provided evidence, branched alkanes are typically synthesized via catalytic hydrogenation of alkenes or alkylation of shorter-chain precursors. For example, similar compounds like 4-Methyl-1-undecene (CAS 74630-39-0) can undergo hydrogenation with palladium catalysts . To optimize yields, control reaction conditions (e.g., H₂ pressure, temperature) and purify intermediates via fractional distillation. Cross-validate product purity using nuclear magnetic resonance (NMR) and GC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound concentration data across catalytic upgrading studies?

Discrepancies in concentration data, such as its reduction during aquaprocessing of heavy oils, may arise from differences in feedstock composition, catalytic systems, or hydrogenation efficiency . To address contradictions:

- Conduct controlled experiments with standardized feedstocks.

- Perform kinetic studies to track degradation pathways.

- Use statistical tools (e.g., ANOVA) to assess variability between replicates.

- Compare results with literature on analogous branched alkanes to identify systemic trends.

Q. What experimental designs are suitable for investigating this compound’s ecological role in termite biochemistry?

To study its biological significance in Odontotermes formosanus:

- Variable Control: Isolate lipid fractions from termites reared under different diets to assess biosynthetic pathways .

- Functional Assays: Test antimicrobial or pheromonal activity using bioassays.

- Isotopic Labeling: Track carbon incorporation via ¹³C-labeled precursors to elucidate metabolic routes.

- Comparative Analysis: Contrast concentrations across castes or colonies to identify behavioral or ecological correlations.

Q. How should researchers analyze and present quantitative data on this compound to ensure reproducibility?

- Data Collection: Record raw chromatographic peak areas, retention times, and calibration parameters. Use triplicate injections to reduce instrumental error .

- Statistical Treatment: Apply regression models for quantification and report confidence intervals. For comparative studies, use t-tests or non-parametric equivalents (e.g., Mann-Whitney U test) .

- Visualization: Present results as box plots or heatmaps to highlight trends. Include error bars and annotate outliers. Reference open-source tools like R or Python libraries for transparency .

Methodological Considerations

Q. What steps ensure experimental reproducibility when studying this compound in catalytic systems?

- Documentation: Detail catalyst preparation (e.g., % metal loading, support material), reaction conditions (pressure, temperature, time), and feedstock properties (e.g., sulfur content) .

- Reference Standards: Include positive controls (e.g., pure this compound) and negative controls (feedstock without catalyst).

- Peer Validation: Share protocols via platforms like protocols.io and invite independent replication .

Q. How can researchers design a study to investigate this compound’s stability under environmental stressors?

- Stressors Tested: Expose the compound to UV light, oxidative agents, or microbial consortia.

- Analytical Endpoints: Monitor degradation products via GC-MS and quantify half-lives.

- Kinetic Modeling: Use Arrhenius equations to predict stability under varying temperatures.

- Ecotoxicity Assessment: Pair chemical analysis with bioassays (e.g., Daphnia magna survival) to evaluate environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.